4-methoxy-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzamide
Description
4-Methoxy-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzamide is a benzamide derivative characterized by a methoxy-substituted aromatic ring linked to an ethylamine chain modified with two thiophene-based groups: a thiophen-2-yl substituent and a thiophene-2-sulfonyl moiety. This compound’s structural complexity confers unique electronic and steric properties, making it a candidate for targeting proteins or receptors with high specificity.
Properties
IUPAC Name |
4-methoxy-N-(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S3/c1-23-14-8-6-13(7-9-14)18(20)19-12-16(15-4-2-10-24-15)26(21,22)17-5-3-11-25-17/h2-11,16H,12H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQOPVRSIVKLCAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-methoxybenzoic acid with an amine under dehydrating conditions.
Introduction of Thiophene Groups: The thiophene groups can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of thiophene with a halogenated benzamide in the presence of a palladium catalyst.
Sulfonylation: The thiophene groups can be further functionalized by sulfonylation using sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzamide can undergo various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
4-methoxy-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to the presence of thiophene moieties.
Material Science: The compound is studied for its use in organic semiconductors and light-emitting diodes (OLEDs) due to its electronic properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its complex structure.
Mechanism of Action
The mechanism of action of 4-methoxy-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis highlights structural and functional distinctions between the target compound and related benzamide derivatives:
Structural Analogues with Thiophene Moieties
N-(4-Bromophenyl)-2-(2-thienyl)acetamide Derivatives ():
These compounds feature a thiophene-acetamide core but lack the sulfonyl and methoxy-benzamide groups. They exhibit antimycobacterial activity, suggesting that thiophene rings enhance interactions with microbial targets. In contrast, the sulfonyl group in the target compound may improve solubility or binding to eukaryotic receptors (e.g., GABA-A receptors) .- Thiophenylmethylthio-Benzamide Derivatives (): Compounds like N-[2-[(3-cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]-benzamide incorporate thiophene-methylthio groups. These derivatives are designed for cancer and viral infection treatments, indicating that thiophene modifications can modulate enzyme inhibition (e.g., kinase or protease targets). The target compound’s dual thiophene-sulfonyl motif may offer enhanced allosteric modulation compared to simpler thiophene derivatives .
Antiarrhythmic Benzamides
- Encainide (): Encainide (4-methoxy-N-[2-(1-methylpiperidin-2-yl)ethyl]phenylbenzamide) shares the 4-methoxybenzamide core but replaces the thiophene-sulfonyl groups with a piperidine-ethyl chain. This structural difference shifts its application to sodium channel blockade in cardiac arrhythmia treatment.
Antioxidant Benzamides
- 3,4,5-Trihydroxy-N-[2-(4-Hydroxyphenyl)ethyl]benzamide (): This polyphenolic benzamide demonstrates potent antioxidant activity (IC₅₀ = 22.8 μM for DPPH scavenging). The target compound’s methoxy group may reduce antioxidant efficacy compared to hydroxyl groups, but its thiophene-sulfonyl substituents could confer metal-chelating or radical-stabilizing properties .
PET Ligands for Neurological Targets
- [11C]4-Methoxy-N-[2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide ():
This δ-subunit-selective GABA-A receptor PET ligand shares the 4-methoxybenzamide and thiophene motifs but incorporates an imidazopyridine ring instead of a sulfonyl group. The target compound’s sulfonyl group may enhance binding to extracellular receptor domains, whereas imidazopyridine improves brain penetrance .
Research Implications
- Pharmacokinetics : The thiophene-sulfonyl group may improve metabolic stability compared to Encainide’s piperidine, which is prone to oxidation .
- Target Selectivity : Dual thiophene motifs could enable dual-targeting mechanisms (e.g., GABA-A receptors and sulfotransferases), unlike single-thiophene analogs .
- Therapeutic Potential: Structural parallels with antioxidant and antimycobacterial benzamides suggest unexplored applications in oxidative stress or infectious diseases .
Biological Activity
4-Methoxy-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, along with relevant research findings and case studies.
Chemical Structure and Properties
The compound features a methoxy group attached to a benzamide structure, with a thiophene moiety contributing to its unique properties. The presence of sulfur in thiophene rings enhances the compound's interaction with biological targets.
Antimicrobial Activity
Research has demonstrated that compounds similar to 4-methoxy-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzamide exhibit notable antimicrobial properties. For instance, derivatives of thiophene have been shown to possess both antibacterial and antifungal activities. In a study evaluating various thiophene derivatives, zones of inhibition were measured against common pathogens:
| Compound | Zone of Inhibition (mm) | Pathogen |
|---|---|---|
| 5a | 7 | Aspergillus niger |
| 5b | 10 | Aspergillus flavus |
| 5c | 17 | Candida albicans |
| Ketoconazole | 22 | Control |
These results indicate that thiophene derivatives can effectively inhibit microbial growth, suggesting potential applications in treating infections .
Anticancer Activity
The anticancer potential of this compound has been investigated through its interaction with cellular mechanisms. Similar compounds targeting tubulin polymerization have shown cytotoxic effects in cancer cells. A study reported that methoxybenzoyl-thiazole derivatives exhibited significant potency against various cancer cell lines by disrupting microtubule dynamics, leading to cell cycle arrest . This mechanism underlines the potential of 4-methoxy-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzamide as an anticancer agent.
Anti-inflammatory Properties
The anti-inflammatory activity of thiophene derivatives has also been documented. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and pathways involved in inflammation. This suggests that the compound may modulate inflammatory responses, making it a candidate for further investigation in inflammatory diseases.
The biological activity of 4-methoxy-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzamide can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The thiophene ring may interact with enzymes involved in microbial metabolism or cancer cell proliferation.
- Receptor Modulation : The compound could modulate receptor activity related to inflammation or cancer signaling pathways.
Case Studies and Research Findings
Several studies have explored the efficacy of thiophene derivatives similar to this compound:
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various thiophene derivatives, finding significant inhibition against fungal strains compared to standard antifungal agents like ketoconazole .
- Cytotoxicity in Cancer Models : Research demonstrated that methoxy-substituted thiazole compounds exhibited cytotoxic effects on cancer cells through disruption of microtubule assembly, indicating a potential therapeutic application in oncology .
- Inflammation Models : Investigations into the anti-inflammatory effects revealed that thiophene compounds could reduce levels of inflammatory markers in vitro, supporting their use in treating inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
